Cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxylate
Description
Cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxylate is a chemical compound with the molecular formula C14H16ClNO3 and a molecular weight of 281.73 g/mol . This compound is characterized by its unique structure, which includes a cyclobutyl group, a chloro substituent, and a cyclobutoxypyridine moiety. It is primarily used in research and industrial applications due to its distinct chemical properties.
Properties
IUPAC Name |
cyclobutyl 6-chloro-2-cyclobutyloxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-12-8-7-11(14(17)19-10-5-2-6-10)13(16-12)18-9-3-1-4-9/h7-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBDSKVPGJIOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC(=N2)Cl)C(=O)OC3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxylate typically involves multiple steps, including the formation of the cyclobutyl and cyclobutoxypyridine intermediates. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituent, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects.
Medicine: It may be investigated for its potential therapeutic properties.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxylate can be compared with other similar compounds, such as:
- Cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxamide
- Cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxylic acid
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications .
Biological Activity
Cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a cyclobutyl group, a chloro substituent, and a pyridine carboxylate structure, which may contribute to its unique biological properties.
The biological activity of cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxylate is primarily attributed to its interaction with specific biological targets. While detailed mechanisms are still being elucidated, preliminary studies suggest the following actions:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially influencing processes such as glucose metabolism and lipid regulation.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, impacting signaling pathways related to inflammation and cellular growth.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies and Research Findings
- Antimicrobial Properties : In a study examining the antimicrobial effects of various pyridine derivatives, cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxylate demonstrated significant inhibition against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to reduce pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating chronic inflammatory diseases.
- Anticancer Activity : A recent study investigated the effects of this compound on different cancer cell lines. Results indicated that it induced apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
